molecular formula C4H3N3 B8250762 5-Ethynyl-1H-triaZole

5-Ethynyl-1H-triaZole

Cat. No.: B8250762
M. Wt: 93.09 g/mol
InChI Key: WSDJAFBTBFUBGR-UHFFFAOYSA-N
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Description

5-Ethynyl-1H-triazole: is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Ethynyl-1H-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles with excellent yields. The reaction conditions usually involve the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is typically carried out in a solvent like dimethyl sulfoxide or water at room temperature.

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethynyl-1H-triazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethynyl group in this compound can be substituted with various functional groups using reagents like halogens, alkyl halides, or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

5-Ethynyl-1H-triazole is used as a building block in the synthesis of more complex molecules. Its ability to undergo “click” reactions makes it valuable in the construction of polymers and other macromolecules.

Biology:

In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to bind selectively to certain biological targets, making it useful in biochemical assays.

Medicine:

This compound has potential applications in medicinal chemistry as a scaffold for drug development. Its derivatives have shown promise as antiviral, antibacterial, and anticancer agents.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of 5-Ethynyl-1H-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The ethynyl group in the compound can also participate in covalent bonding with target molecules, enhancing its potency and selectivity.

Comparison with Similar Compounds

    1,2,3-Triazole: A parent compound of 5-Ethynyl-1H-triazole, lacking the ethynyl group.

    4-Ethynyl-1H-triazole: A structural isomer with the ethynyl group attached at a different position.

    5-Methyl-1H-triazole: A similar compound with a methyl group instead of an ethynyl group.

Uniqueness:

This compound is unique due to the presence of the ethynyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and allows for the formation of covalent bonds with target molecules. The ethynyl group also increases the compound’s lipophilicity, improving its ability to penetrate biological membranes.

Properties

IUPAC Name

4-ethynyl-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3/c1-2-4-3-5-7-6-4/h1,3H,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDJAFBTBFUBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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